molecular formula C12H12N4OS B2615144 6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415465-38-0

6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2615144
CAS No.: 2415465-38-0
M. Wt: 260.32
InChI Key: WDVWSCBBUIZOGZ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the formation of the pyrimidine and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting a thioamide with an α-haloketone, while the pyrimidine ring can be formed through the condensation of a β-dicarbonyl compound with a guanidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .

Scientific Research Applications

6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazole or pyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and other fields .

Properties

IUPAC Name

6-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-7-5-13-12(18-7)16-11(17)10-4-9(8-2-3-8)14-6-15-10/h4-6,8H,2-3H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVWSCBBUIZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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